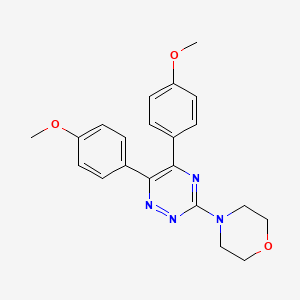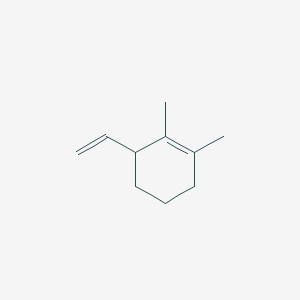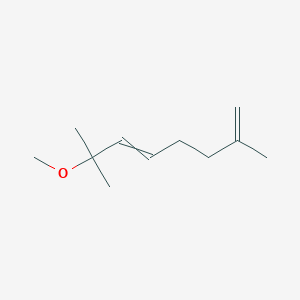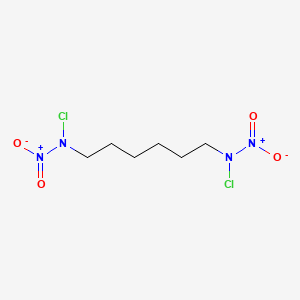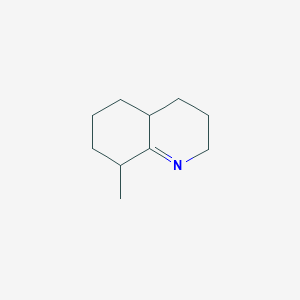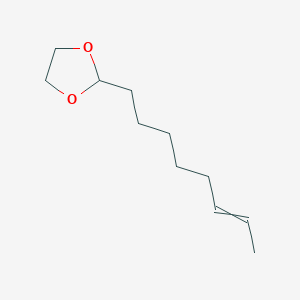
6-(Methoxymethyl)hepta-1,3,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)hepta-1,3,6-triene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hepta-1,3,6-triene backbone This compound is part of the larger family of heptatrienes, which are known for their conjugated diene systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)hepta-1,3,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific reagents and desired yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and reduced production costs.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive triene system.
作用機序
The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.
類似化合物との比較
Similar Compounds
1,3,5-Heptatriene: Similar triene system but lacks the methoxymethyl group.
2,5,6-Trimethyl-1,3,6-heptatriene: Contains additional methyl groups, altering its reactivity and properties.
Hepta-1,3,6-triene: Basic triene structure without any substituents.
Uniqueness
6-(Methoxymethyl)hepta-1,3,6-triene is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
57217-26-2 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
6-(methoxymethyl)hepta-1,3,6-triene |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3 |
InChIキー |
ZXRLDHOGGDEBQS-UHFFFAOYSA-N |
正規SMILES |
COCC(=C)CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
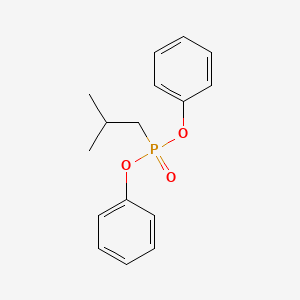
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

